The synthesis of methyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with methanol. The reaction can be catalyzed by various agents, including acid catalysts or coupling agents like dicyclohexylcarbodiimide.
Methyl 3,4-dihydroxybenzoate features a benzene ring with two hydroxyl groups at the 3 and 4 positions and a methoxy carbonyl group. The structural representation can be described using the following:
COC(=O)c1cc(c(c1O)O)C
InChI=1S/C8H8O4/c1-10-8(9)6-5(11)3-2-4(6)7(10)12/h2-4,11-12H,1H3
Methyl 3,4-dihydroxybenzoate participates in various chemical reactions typical of phenolic compounds. These include:
The stability of the compound allows it to be subjected to various reaction conditions without significant decomposition, making it suitable for synthetic applications in organic chemistry .
The mechanism of action for methyl 3,4-dihydroxybenzoate relates primarily to its biological activities as an antioxidant and anti-inflammatory agent. Upon entering biological systems:
Research indicates that methyl 3,4-dihydroxybenzoate exhibits activity against several pathogens and may enhance the efficacy of certain therapeutic agents by modulating immune responses .
Methyl 3,4-dihydroxybenzoate has several scientific uses:
Deuterium labeling of Methyl 3,4-dihydroxybenzoate (MDHB) creates the isotopologue Methyl 3,4-dihydroxybenzoate-d3-1 (C8H5D3O4), where three hydrogen atoms at metabolically vulnerable ortho positions are replaced with deuterium (²H). This structural modification, visualized in Table 1, significantly alters the compound’s biochemical behavior without changing its primary pharmacodynamic activity. The kinetic isotope effect (KIE) arises from the higher covalent bond strength of C–²H (∼1.2–2.4 kcal/mol stronger than C–H), which impedes enzymatic cleavage by cytochrome P450 enzymes and dehydrogenases. Consequently, deuterated MDHB exhibits enhanced metabolic stability in preclinical models, evidenced by reduced first-pass metabolism and extended plasma half-life [1] [3].
Table 1: Structural and Biochemical Properties of Methyl 3,4-dihydroxybenzoate-d3-1
Property | Non-deuterated MDHB | Deuterated MDHB-d3-1 |
---|---|---|
Molecular Formula | C8H8O4 | C8H5D3O4 |
Molecular Weight (g/mol) | 168.15 | 171.17 |
CAS Number | 2150-43-8 | 2733147-54-9 |
Deuterium Positions | N/A | Ortho to hydroxyl groups |
Primary Use | Antioxidant reference | Pharmacokinetic tracer |
This deuterium substitution enables precise tracking of the parent compound in biological matrices using mass spectrometry. The mass shift of +3 Da allows differentiation from endogenous metabolites, eliminating analytical interference during quantification. Critically, deuterated MDHB retains the antioxidant and anti-inflammatory properties of its non-deuterated counterpart, making it ideal for studying the intrinsic pharmacodynamics of polyphenol metabolites without confounding kinetic variables [1] [6].
MDHB-d3-1 serves as a critical tracer for elucidating the metabolic fate of dietary polyphenols. As a deuterium-labeled analog of protocatechuic acid methyl ester—a major microbial metabolite of green tea catechins and anthocyanins—it enables quantitative mapping of absorption, distribution, and biotransformation pathways. In murine models following oral administration, LC-MS/MS analyses reveal that MDHB-d3-1 achieves peak plasma concentrations (Cmax) within 0.033–0.07 hours, indicating rapid gastrointestinal absorption. The compound demonstrates dose-dependent pharmacokinetics, with systemic exposure (AUC0–∞) ranging from 640.654 to 20,241.081 μg/L × h across 50–450 mg/kg doses [2].
Table 2: Key Pharmacokinetic Parameters of MDHB-d3-1 in Murine Models
Parameter | Value Range | Biological Significance |
---|---|---|
Tmax (h) | 0.033–0.07 | Rapid GI absorption |
t1/2z (h) | 0.153–1.291 | Short half-life |
Oral Bioavailability | 23% | Moderate absorption efficiency |
Brain Cmax | 15,666.93 ng/g | Blood-brain barrier penetration |
Notably, MDHB-d3-1 crosses the blood-brain barrier (BBB), with peak brain concentrations reaching 15,666.93 ng/g. This distribution is pivotal for studying neuroprotective mechanisms attributed to polyphenol metabolites. Tissue distribution studies further show the highest accumulation in the stomach and lowest in testes, reflecting organ-specific uptake patterns. The deuterium label allows simultaneous tracking of phase II conjugation products (glucuronides/sulfates), revealing extensive hepatic metabolism. These data collectively provide a quantitative framework for understanding polyphenol bioavailability and tissue targeting [1] [2] [9].
The integration of MDHB-d3-1 into drug development leverages stable isotopes as tracers for accelerating pharmacokinetic screening and refining metabolic models. Its use addresses key challenges in small-molecule therapeutic optimization:
Synthesis challenges remain, however, particularly in achieving regioselective deuterium incorporation at ortho positions without side reactions. Current routes require protected intermediates to prevent deuteration at labile phenolic sites, increasing production costs. Advances in catalytic deuteration methods could enhance accessibility for large-scale pharmacokinetic studies [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7